Cas no 1807059-25-1 (1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one)

1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one
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- インチ: 1S/C10H8BrClF2O2/c11-9-4-8(16-10(13)14)2-1-6(9)3-7(15)5-12/h1-2,4,10H,3,5H2
- InChIKey: TUEXGGMGKDOBIR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CC(CCl)=O)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016392-250mg |
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one |
1807059-25-1 | 97% | 250mg |
480.00 USD | 2021-06-25 | |
Alichem | A013016392-500mg |
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one |
1807059-25-1 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013016392-1g |
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one |
1807059-25-1 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-oneに関する追加情報
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one: A Comprehensive Overview
1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one, also known by its CAS number 1807059-25-1, is a highly specialized organic compound with significant applications in the field of synthetic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position of the phenyl ring, a difluoromethoxy group at the 4-position, and a chlorinated propanone moiety. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of this compound typically involves multi-step reactions, often starting from bromobenzene derivatives. The introduction of the difluoromethoxy group is achieved through nucleophilic aromatic substitution or other advanced methodologies. The chlorination at the propanone position is a critical step that ensures the stability and reactivity of the molecule for further transformations. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
One of the most notable features of 1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one is its versatility in chemical reactions. The bromine atom at the phenyl ring serves as an excellent leaving group, facilitating substitution reactions to introduce diverse functional groups. The difluoromethoxy group contributes to the molecule's electronic properties, enhancing its ability to participate in various nucleophilic and electrophilic interactions. This makes it an ideal substrate for constructing complex molecular architectures in drug discovery programs.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which is advantageous for chromatographic separations during synthesis. The compound's stability under thermal and oxidative conditions has been extensively studied, making it suitable for long-term storage and use in various industrial applications.
Recent studies have highlighted the potential of 1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one as a key intermediate in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize bioisosteres of existing drugs, improving their pharmacokinetic profiles and reducing toxicity. Additionally, its role in the construction of heterocyclic frameworks has been explored, opening new avenues for the design of anticancer and anti-inflammatory agents.
The application of computational chemistry tools has further enhanced our understanding of this compound's reactivity and selectivity. Quantum mechanical calculations have provided insights into the electronic distribution and transition states involved in key transformations, enabling more precise predictions for reaction outcomes. These advancements underscore the importance of integrating experimental and computational approaches in modern drug discovery.
In conclusion, 1-(2-Bromo-4-(difluoromethoxy)phenyl)-3-chloropropan-2-one stands as a testament to the ingenuity and precision required in contemporary organic synthesis. Its unique structure, coupled with its versatile reactivity, positions it as an indispensable tool in both academic research and industrial development. As ongoing research continues to uncover new applications for this compound, its significance in advancing chemical science is expected to grow further.
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